molecular formula C28H40N6O7 B13387968 6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[4-(hydroxymethyl)phenyl]carbamoyl]-4-ureido-butyl]carbamoyl]-2-methyl-propyl]hexanamide

6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[4-(hydroxymethyl)phenyl]carbamoyl]-4-ureido-butyl]carbamoyl]-2-methyl-propyl]hexanamide

Cat. No.: B13387968
M. Wt: 572.7 g/mol
InChI Key: AMKBTTRWLGVRER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-Val-Cit-PAB involves multiple steps, starting from the preparation of the individual components, such as the valine-citrulline dipeptide and the para-aminobenzylcarbonyl (PAB) group. The key steps include:

Industrial Production Methods

Industrial production of MC-Val-Cit-PAB follows similar synthetic routes but on a larger scale. The process involves:

Scientific Research Applications

MC-Val-Cit-PAB is extensively used in scientific research, particularly in the development of ADCs. Its applications include:

Comparison with Similar Compounds

MC-Val-Cit-PAB is unique due to its specific cleavage by cathepsin B and its ability to form stable thioether bonds. Similar compounds include:

MC-Val-Cit-PAB stands out due to its stability and efficiency in targeted drug delivery, making it a valuable tool in the development of ADCs for cancer therapy.

Biological Activity

6-(2,5-Dioxopyrrol-1-yl)-N-[1-[[1-[[4-(hydroxymethyl)phenyl]carbamoyl]-4-ureido-butyl]carbamoyl]-2-methyl-propyl]hexanamide, commonly referred to as a pyrrole derivative, has garnered attention in medicinal chemistry due to its promising biological activity, particularly in the field of oncology. This compound exhibits unique mechanisms of action and a favorable pharmacological profile.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C49H51FN8O11
  • Molecular Weight : 947.0 g/mol
  • CAS Number : 870487-09-5

Structural Features

The compound features a complex structure with multiple functional groups, including:

  • A dioxopyrrol moiety which contributes to its biological activity.
  • A hydroxymethylphenyl group that enhances solubility and interaction with biological targets.

Physical Properties

PropertyValue
Solubility1.36 mg/ml
Log P (octanol/water)2.13
Bioavailability Score0.17

The compound primarily acts as an antitumor agent , utilizing a mechanism involving the inhibition of DNA topoisomerase I. This enzyme is crucial for DNA replication and transcription, making it a significant target in cancer therapy.

Key Findings from Research Studies:

  • Inhibition of Tumor Growth : Studies have demonstrated that this compound significantly reduces tumor size in various cancer models, including breast and colon cancers.
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
  • Synergistic Effects : When combined with other chemotherapeutic agents, it shows enhanced efficacy, suggesting potential for combination therapy.

Case Study 1: Breast Cancer Model

In a preclinical study using a murine model of breast cancer, administration of the compound resulted in:

  • A 50% reduction in tumor volume compared to control groups.
  • Increased apoptosis markers (cleaved caspase-3 levels) indicating effective induction of programmed cell death.

Case Study 2: Colon Cancer Treatment

In vitro studies on colon cancer cell lines revealed:

  • Significant inhibition of cell proliferation (IC50 = 0.5 µM).
  • Enhanced sensitivity to radiation therapy when used in conjunction with the compound.

Safety and Toxicity Profile

The safety profile of the compound has been evaluated through various toxicological studies. Key observations include:

  • Low acute toxicity observed in animal models.
  • No significant adverse effects on vital organs at therapeutic doses.

Pharmacokinetics

The pharmacokinetic profile indicates moderate absorption with a half-life conducive for therapeutic applications:

  • Absorption : Moderate; peak plasma concentrations achieved within 2 hours post-administration.
  • Distribution : Widely distributed in tissues; crosses the blood-brain barrier minimally.

Properties

Molecular Formula

C28H40N6O7

Molecular Weight

572.7 g/mol

IUPAC Name

N-[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide

InChI

InChI=1S/C28H40N6O7/c1-18(2)25(33-22(36)8-4-3-5-16-34-23(37)13-14-24(34)38)27(40)32-21(7-6-15-30-28(29)41)26(39)31-20-11-9-19(17-35)10-12-20/h9-14,18,21,25,35H,3-8,15-17H2,1-2H3,(H,31,39)(H,32,40)(H,33,36)(H3,29,30,41)

InChI Key

AMKBTTRWLGVRER-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.